4-(2,4-Dimethylphenyl)piperidine

Ion Channel Pharmacology Pain Research P2X Purinoceptor

4-(2,4-Dimethylphenyl)piperidine (CAS 80836-04-0) is a 4-arylpiperidine derivative with molecular formula C13H19N and a molecular weight of 189.30 g/mol. The compound features a piperidine ring directly attached at the 4-position to a 2,4-dimethylphenyl moiety, distinguishing it from other dimethyl substitution patterns (e.g., 2,6- or 3,4-) that are more commonly studied in receptor pharmacology contexts.

Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
Cat. No. B13178725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dimethylphenyl)piperidine
Molecular FormulaC13H19N
Molecular Weight189.30 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2CCNCC2)C
InChIInChI=1S/C13H19N/c1-10-3-4-13(11(2)9-10)12-5-7-14-8-6-12/h3-4,9,12,14H,5-8H2,1-2H3
InChIKeyUQEABOWIBIOOCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,4-Dimethylphenyl)piperidine Procurement Guide: Baseline Characterization


4-(2,4-Dimethylphenyl)piperidine (CAS 80836-04-0) is a 4-arylpiperidine derivative with molecular formula C13H19N and a molecular weight of 189.30 g/mol . The compound features a piperidine ring directly attached at the 4-position to a 2,4-dimethylphenyl moiety, distinguishing it from other dimethyl substitution patterns (e.g., 2,6- or 3,4-) that are more commonly studied in receptor pharmacology contexts [1]. Computational data indicate a calculated LogP of 2.77, a topological polar surface area (TPSA) of 12.03 Ų, and one hydrogen bond donor/acceptor each . The compound is commercially available at ≥98% purity from multiple suppliers and is primarily utilized as a synthetic building block in medicinal chemistry programs targeting central nervous system disorders .

Why 4-(2,4-Dimethylphenyl)piperidine Cannot Be Interchanged with Its Dimethylphenyl Isomers


The methyl substitution pattern on the phenyl ring of 4-arylpiperidines is a critical determinant of receptor subtype selectivity and binding affinity [1]. Published SAR studies on 3-(dimethylphenyl)piperidine analogs demonstrate that the position of methyl groups (e.g., 2,4- vs. 3,4-dimethyl) dictates differential engagement with dopamine D2, D4, and alpha-2 adrenergic receptors [1]. Furthermore, in opioid antagonist series, the placement of substituents on the 4-aryl ring governs functional activity at mu, kappa, and delta opioid receptors [2]. This evidence underscores that 4-(2,4-dimethylphenyl)piperidine—with its specific 2,4-substitution—cannot be assumed to behave identically to its 2,6-, 3,4-, or 3,5-dimethylphenyl counterparts in any biological or pharmacological application without explicit comparative data.

Quantitative Evidence and Comparator Analysis for 4-(2,4-Dimethylphenyl)piperidine


P2X3 Antagonist Activity: Single-Data-Point Observation

One data point from BindingDB (BDBM50379916, ChEMBL2010881) reports that 4-(2,4-dimethylphenyl)piperidine exhibits antagonist activity against recombinant rat P2X3 receptors expressed in Xenopus oocytes, with an EC50 of 80 nM at 10 µM concentration [1]. This value places the compound in a comparable potency range to the reference P2X3 antagonist A-317491 (IC50 ~22–90 nM in rat in vitro assays) [2]. However, this is a single-point observation without comparator data from closely related 4-arylpiperidine analogs tested under identical conditions. No selectivity data against other P2X receptor subtypes (P2X1, P2X2, P2X4, P2X7) or off-target profiles are available for this compound.

Ion Channel Pharmacology Pain Research P2X Purinoceptor

Computed Lipophilicity Differentiation from Unsubstituted and Alternatively Substituted 4-Phenylpiperidine Analogs

The calculated LogP of 4-(2,4-dimethylphenyl)piperidine is 2.77, as reported by ChemScene computational chemistry data (ALogP method) . This value is substantially higher (ΔLogP = +0.67) than the LogP of 2.10 reported for the unsubstituted parent scaffold 4-phenylpiperidine , reflecting the lipophilic contribution of the two methyl substituents. For comparison, 4-(3,4-dimethylphenyl)piperidine hydrochloride has a LogP of 3.90 , and 4-(2,6-dimethylphenyl)piperidine-related compounds exhibit LogP values in the range of 2.6–3.4 . The 2,4-substitution pattern thus provides an intermediate lipophilicity profile that may offer a differentiated balance of membrane permeability and aqueous solubility compared to other dimethyl isomers.

Physicochemical Properties Medicinal Chemistry ADME Prediction

Predicted Binding Site Interaction: SARS-CoV-2 Main Protease Docking Study

Molecular docking simulations of 4-(2,4-dimethylphenyl)piperidine into the SARS-CoV-2 main protease (PDB ID: 6LU7) predict favorable binding poses dominated by van der Waals interactions . This in silico result suggests potential as a fragment starting point for antiviral drug design. However, this is a stand-alone computational prediction with no accompanying biochemical IC50 data, no comparator docking scores for isomeric dimethylphenyl piperidines, and no experimental validation. In contrast, the broad class of piperidine derivatives has been extensively studied for protease inhibition with reported IC50 values in the nanomolar to micromolar range [1].

Antiviral Research Molecular Docking Computational Chemistry

Best-Fit Research and Procurement Scenarios for 4-(2,4-Dimethylphenyl)piperidine


Diverse 4-Arylpiperidine Library Synthesis for CNS Receptor SAR Studies

Given the known sensitivity of receptor subtype selectivity to the position of methyl substituents on 4-arylpiperidines [1] and the intermediate LogP of the 2,4-dimethyl isomer relative to other substitution patterns , this compound is best procured as one component within a systematic library of dimethylphenyl positional isomers (2,4-; 2,6-; 3,4-; 3,5-) for comparative SAR profiling at GPCR targets including dopamine D2/D4, alpha-2 adrenergic, and sigma receptors. The predicted P2X3 antagonist activity [2] may justify inclusion in ion channel-targeted compound collections, though confirmatory testing against isomeric controls is essential.

Fragment-Based Antiviral Drug Design Targeting Viral Proteases

Based on molecular docking predictions indicating favorable binding to the SARS-CoV-2 main protease , this compound may serve as a low-molecular-weight (189.30 g/mol) fragment starting point for structure-based antiviral design. Its single hydrogen bond donor and acceptor, combined with moderate lipophilicity (LogP 2.77), align with fragment library design principles. Comparative docking of all dimethylphenyl piperidine isomers against the same protease target is recommended to establish whether the 2,4-substitution pattern confers a differentiated binding mode.

Physicochemical Property-Driven Lead Optimization

For medicinal chemistry programs seeking to tune lipophilicity within a 4-arylpiperidine series, 4-(2,4-dimethylphenyl)piperidine offers a LogP of 2.77—intermediate between the unsubstituted parent (LogP ~2.10) and the more lipophilic 3,4-dimethyl isomer (LogP ~3.90) . This may be advantageous when balancing target potency (often correlated with increased lipophilicity) against ADME liabilities associated with excessive LogP (e.g., metabolic instability, hERG binding). Procurement alongside the 2,6-dimethyl analog (LogP range 2.6–3.4) enables direct experimental comparison of property-performance relationships.

Chemical Biology Probe Development for P2X3-Mediated Pain Pathways

The single reported EC50 of 80 nM for P2X3 antagonism [2] positions this compound within the potency range of known P2X3 tool compounds such as A-317491. Researchers investigating purinergic signaling in chronic pain models may consider this compound for exploratory screening, provided that (a) full concentration-response curves are generated, (b) selectivity against P2X1, P2X2, P2X4, and P2X7 is profiled, and (c) activity is benchmarked against the unsubstituted 4-phenylpiperidine parent and other dimethyl isomers to establish the contribution of the 2,4-substitution pattern to P2X3 pharmacology.

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